molecular formula C22H25BrN6O2 B3299191 8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 899401-91-3

8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B3299191
CAS No.: 899401-91-3
M. Wt: 485.4 g/mol
InChI Key: XZWQJZFLZZEOLE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-g]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: Improve metabolic stability by reducing oxidative susceptibility.
  • 3-[2-(Piperidin-1-yl)ethyl] side chain: Introduces a basic amine moiety, likely influencing solubility and receptor binding.

The compound is structurally related to kinase inhibitors and adenosine receptor antagonists, with modifications tailored for selective activity . Synonyms include BBV-00070621 and BG71272, indicating its inclusion in multiple pharmacological screening libraries .

Properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQJZFLZZEOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound Imidazo[1,2-g]purine-2,4-dione 8-(4-Bromophenyl), 1,7-dimethyl, 3-[2-(piperidin-1-yl)ethyl] 485.36* Hypothesized kinase inhibitor; structural analogs show affinity for adenosine receptors
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine-2,4-dione 7-(4-Bromophenyl), 8-(4-methylphenyl) 466.28 Dual substituents enhance lipophilicity; potential cytotoxicity reported
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-imidazo[1,2-g]purine-2,4-dione Imidazo[1,2-g]purine-2,4-dione 8-[2-(4-Benzylpiperazinyl)ethyl] 516.60* Improved CNS penetration due to benzylpiperazine; tested in neuroinflammatory models
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide Benzimidazolone-piperidine Dual bromophenyl groups, carboxamide linkage 449.10 Potent inhibitor of 8-oxoguanine DNA glycosylase (IC₅₀ = 12 nM)
N-(4-Bromophenyl)-4-(2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide Benzimidazolone-piperidine Single bromophenyl, carboxamide 370.13 Moderate selectivity for oxidative stress targets (IC₅₀ = 48 nM)

*Calculated using PubChem formula tools.

Key Findings

Substituent Impact on Selectivity :

  • The target compound’s 3-[2-(piperidin-1-yl)ethyl] group distinguishes it from benzimidazolone derivatives (e.g., compounds in ), which rely on carboxamide linkages for enzyme binding. Piperidine-based side chains may favor kinase inhibition over oxidative stress targets .
  • 8-(4-Bromophenyl) substitution is conserved across analogs (e.g., ), suggesting critical roles in target engagement through halogen bonding or hydrophobic interactions.

Pharmacological Data Gaps: While benzimidazolone derivatives (e.g., ) have explicit IC₅₀ values against 8-oxoguanine glycosylase, activity data for the target compound remains unpublished. Structural parallels suggest kinase or adenosine receptor modulation, but empirical validation is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-(4-bromophenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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